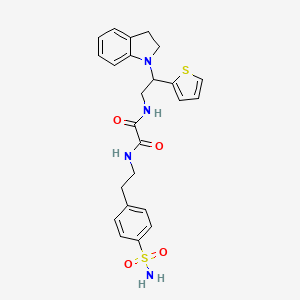
N-(4,6-dimethylpyrimidin-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,6-dimethylpyrimidin-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide, also known as DMPB, is a chemical compound that has gained significant attention in the scientific community due to its potential use in the development of new drugs. DMPB belongs to the family of pyrimidine-based compounds and has been synthesized using various methods.
科学研究应用
N-(4,6-dimethylpyrimidin-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide has been extensively studied for its potential use in the development of new drugs. It has been shown to have a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. This compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the replication of the hepatitis C virus and the Zika virus.
作用机制
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of enzymes involved in various biological processes. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation. This compound has also been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme that is involved in the regulation of insulin signaling.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, this compound has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
One of the major advantages of N-(4,6-dimethylpyrimidin-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is its wide range of biological activities, which makes it a potential candidate for the development of new drugs. This compound has also been found to have low toxicity in animal models, which is a desirable property for a potential drug candidate. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its bioavailability.
未来方向
There are several future directions for the research on N-(4,6-dimethylpyrimidin-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide. One direction is to further investigate its mechanism of action, which may provide insights into its potential use in the development of new drugs. Another direction is to explore its potential use in the treatment of viral infections, such as hepatitis C and Zika virus. In addition, future research could focus on improving the solubility and bioavailability of this compound, which may enhance its potential as a drug candidate.
Conclusion:
In conclusion, this compound is a pyrimidine-based compound that has gained significant attention in the scientific community due to its potential use in the development of new drugs. This compound has a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. Its mechanism of action is not fully understood, but it has been proposed to act by inhibiting the activity of enzymes involved in various biological processes. This compound has several advantages as a potential drug candidate, including its low toxicity and wide range of biological activities. However, its relatively low solubility in water may limit its bioavailability. Future research on this compound could focus on further investigating its mechanism of action, exploring its potential use in the treatment of viral infections, and improving its solubility and bioavailability.
合成方法
N-(4,6-dimethylpyrimidin-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4,6-dimethyl-2-aminopyrimidine with 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions for several hours. The resulting product is then purified using column chromatography to obtain pure this compound.
属性
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-10-9-11(2)19-17(18-10)20-16(24)12-3-5-13(6-4-12)21-14(22)7-8-15(21)23/h3-6,9H,7-8H2,1-2H3,(H,18,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLMUAYRIFYHGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-((4-Ethylphenyl)sulfonyl)-5-(pyrrolidin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2791945.png)

![2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2791947.png)
![1-[3-(5-Propan-2-yl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2791948.png)



![N-[[3-(Difluoromethyl)-1-methylpyrazol-4-yl]methyl]prop-2-enamide](/img/structure/B2791955.png)

![8-cyclopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2791957.png)
methanone](/img/structure/B2791958.png)
![6-(mesitylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2791960.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2791962.png)
